Product packaging for Cyclotetraglucose(Cat. No.:CAS No. 159640-28-5)

Cyclotetraglucose

Cat. No.: B1245815
CAS No.: 159640-28-5
M. Wt: 648.6 g/mol
InChI Key: NIFXVRWMHZPIFE-KCLHJWPFSA-N
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Description

Historical Perspective and Nomenclature of Cyclotetraglucose

This compound, also known by synonyms such as Cyclic nigerosylnigerose and Cycloalternan, was first synthesized by treating alternan with alternanase. fao.orgnih.gov It also occurs naturally in products like sake and sake lees, as well as in the cells of Saccharomyces cerevisiae. fao.orgresearchgate.net The name "this compound" was officially assigned by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) to avoid the misleading term "cyclotetraose," which could imply a four-carbon sugar. fao.org The applicant's internal code name for this compound is CT-11. fao.orgnih.gov

The large-scale production of this compound involves the enzymatic treatment of liquefied starch. fao.org This process utilizes a combination of enzymes, including 6-α-glucosyltransferase (6-GT) and α-isomaltosyltransferase (IMT) derived from Sporosarcina globispora, along with cyclomaltodextrin glucanotransferase from Bacillus stearothermophilus. fao.orgfao.org The production can result in either crystalline this compound with a purity of at least 98% or a this compound syrup. fao.org

Table 1: Key Milestones in this compound Research

Milestone Description References
Initial Synthesis First synthesized from the linear oligosaccharide alternan using alternanase. fao.org
Natural Occurrence Found to occur naturally in sake, sake lees, and Saccharomyces cerevisiae cells. fao.orgresearchgate.net
Nomenclature Officially named "this compound" by JECFA. fao.org
Enzymatic Production Large-scale production method developed using enzymes like 6-GT and IMT on liquefied starch. fao.orgfao.org

Significance of this compound in Carbohydrate Science

The significance of this compound in carbohydrate science stems from its distinct cyclic structure and the alternating α(1→3) and α(1→6) linkages, which differentiate it from other cyclic oligosaccharides like cyclodextrins that have α-1-4-linked glucose units. fao.orgcir-safety.org This unique conformation leads to specific chemical and physical properties that are actively being explored for various applications.

Research has shown that this compound can be chemically modified. For instance, complete methylation has been achieved using the Hakomori procedure, and acetylation has also been successfully performed. researchgate.net Furthermore, enzymatic studies have demonstrated that this compound can act as an acceptor for glucosyl transfer reactions. Kojibiose (B1673742) phosphorylase, for example, can transfer a glucose residue to form 2-O-alpha-d-glucopyranosyl-CTS. nih.gov

From a nutritional and physiological perspective, this compound is considered a dietary fiber. fao.org Studies in animal models have indicated its potential role in modulating physiological processes. For example, dietary supplementation with this compound has been shown to increase the production of Immunoglobulin A (IgA) in mice and affect the levels of certain cytokines in Peyer's patch cells. nih.govproquest.com Additionally, it has been observed to increase the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and lactate (B86563) in mice. nih.govproquest.com

Table 2: Investigated Properties and Effects of this compound

Area of Investigation Finding References
Chemical Modification Successful methylation and acetylation of hydroxyl groups. researchgate.net
Enzymatic Substrate Acts as an acceptor for enzymes like kojibiose phosphorylase. nih.gov
Immunological Effects Increased IgA production in mice. nih.govproquest.com
Gut Microbiota Metabolism Increased production of short-chain fatty acids (butyrate, lactate) in mice. nih.govproquest.com
Use as a Carrier Can be used as a carrier for flavors and certain nutritive substances. fao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O20 B1245815 Cyclotetraglucose CAS No. 159640-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159640-28-5

Molecular Formula

C24H40O20

Molecular Weight

648.6 g/mol

IUPAC Name

(1R,3S,4R,5R,7S,10R,11S,12S,13R,14R,16S,17R,18R,20S,23R,24S,25S,26R,28R,30R)-5,18-bis(hydroxymethyl)-2,6,8,15,19,21,27,29-octaoxapentacyclo[21.3.1.13,7.110,14.116,20]triacontane-4,11,12,13,17,24,25,26,28,30-decol

InChI

InChI=1S/C24H40O20/c25-1-5-11(29)19-17(35)21(39-5)37-3-7-9(27)14(32)16(34)24(42-7)44-20-12(30)6(2-26)40-22(18(20)36)38-4-8-10(28)13(31)15(33)23(41-8)43-19/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21+,22+,23-,24-/m1/s1

InChI Key

NIFXVRWMHZPIFE-KCLHJWPFSA-N

SMILES

C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@@H]([C@H](O[C@@H]([C@@H]5O)O1)CO)O)O)O)O)CO)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O

Other CAS No.

159640-28-5

Synonyms

cycloalternan

Origin of Product

United States

Biosynthesis and Enzymatic Production of Cyclotetraglucose

Natural Occurrence and Microbial Isolation

Cyclotetraglucose is a naturally occurring compound found in traditional Japanese fermented products. It has been identified in sake and sake lees, which is the sediment that forms during the production of rice wine. nih.gov The presence of this compound in these products is attributed to the metabolic activities of microorganisms involved in the fermentation process, such as Saccharomyces cerevisiae. nih.gov

The primary microbial source for the enzymes used in the large-scale production of this compound is the bacterium Sporosarcina globispora, previously known as Bacillus globisporus. fao.orgdsmz.de Strains of this bacterium, such as C11 and N75, are known to secrete the necessary enzymes for this compound synthesis into their culture medium. fao.orgnih.gov These strains were originally isolated from soil and river water and are noted for their ability to grow at low temperatures. nih.gov

Enzymatic Pathways for this compound Synthesis

The industrial production of this compound from starch is a multi-step enzymatic process. It begins with the liquefaction of a starch source, such as corn or tapioca starch, using a thermostable α-amylase. fao.org The resulting liquefied starch then serves as the substrate for the key enzymes responsible for the formation of the this compound structure. fao.org

Formation of α-isomaltosyl-maltooligosaccharides: 6-GT transfers a glucosyl residue from a maltooligosaccharide to the non-reducing end of another maltooligosaccharide via an α-1,6 linkage. nih.gov

Formation of α-isomaltosyl-(1→3)-α-isomaltosyl-maltooligosaccharides: IMT then catalyzes the transfer of an isomaltosyl residue to form an α-1,3 linkage. nih.gov

Intramolecular Cyclization: Finally, IMT facilitates an intramolecular transglycosylation reaction, resulting in the formation of the cyclic tetrasaccharide, this compound. nih.gov

6-α-Glucosyltransferase (6-GT) is a crucial enzyme in the initial step of this compound synthesis. It belongs to the glycosyltransferase family and is responsible for creating the α-1,6 glucosidic linkages necessary for the subsequent reactions. The enzyme has been purified and characterized from Bacillus globisporus C11 and N75. nih.govnih.gov

Key characteristics of 6-GT from different strains are summarized in the table below.

PropertyBacillus globisporus C11Bacillus globisporus N75
Molecular Mass 137 kDaNot specified
Optimal pH 6.0Not specified
Optimal Temperature 45°C55°C
pH Stability 5.5 to 10.0Not specified
Thermal Stability Stable up to 40°C for 60 min45°C (at pH 6.0 for 60 min)
Effect of Divalent Cations Strongly activated and stabilizedNot specified

Data sourced from Nishimoto et al. (2002) and Aga et al. (2003). nih.govnih.gov

α-Isomaltosyltransferase (IMT) is the second key enzyme in the this compound synthesis pathway. This enzyme exhibits multiple transferase activities, including the crucial intramolecular cyclization step that forms the final this compound ring structure. nih.gov Like 6-GT, IMT has been isolated and characterized from Bacillus globisporus strains C11 and N75. nih.govnih.gov

Below is a table summarizing the key properties of IMT.

PropertyBacillus globisporus C11Bacillus globisporus N75
Molecular Mass 102 kDaNot specified
Optimal pH 6.0Not specified
Optimal Temperature 50°C50°C
pH Stability 4.5 to 9.0Not specified
Thermal Stability Stable up to 40°C for 60 min45°C (at pH 6.0 for 60 min)
Effect of Divalent Cations No effect on activity or stabilityNot specified

Data sourced from Nishimoto et al. (2002) and Aga et al. (2003). nih.govnih.gov

In the purification process of crystalline this compound, a cocktail of enzymes including α-glucosidase, glucoamylase, and α-amylase is employed to break down unreacted maltooligosaccharides and branched by-products. fao.org This enzymatic treatment is crucial for achieving a high purity of the final product. fao.org

Genetic and Molecular Biology of this compound Biosynthetic Enzymes

The genes encoding both 6-α-glucosyltransferase (6-GT) and α-isomaltosyltransferase (IMT) have been successfully cloned from the genomic DNA of Bacillus globisporus N75. nih.gov Sequence analysis of these genes has provided insights into the molecular basis of their function. The deduced amino acid sequence of the 6-GT gene from strain N75 showed an 82% identity to that of the corresponding enzyme from strain C11. nih.gov Similarly, the IMT gene from strain N75 exhibited an 85% amino acid sequence identity to its counterpart in strain C11. nih.gov

The UniProt database, a comprehensive resource for protein sequence and functional information, contains entries for both 1,6-alpha-glucosyltransferase (ctsZ) and isomaltosyltransferase (ctsW) from Sporosarcina globispora. uniprot.orguniprot.org These entries provide detailed information on the protein sequences and classifications. The draft genome sequence of Sporosarcina globispora W 25T has also been reported, which will facilitate further genomic and phylogenomic studies of this bacterium and its enzymes. nih.gov The heterologous expression of genes encoding such glycosyltransferases in host organisms like Escherichia coli is a common strategy for the large-scale production of these enzymes for industrial applications. nih.govresearchgate.netnih.gov

Chemo-Enzymatic Approaches for this compound Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to produce complex carbohydrates. nih.gov This approach offers high regio- and stereoselectivity under mild reaction conditions, avoiding the need for extensive protecting group manipulations often required in purely chemical methods. nih.gov While specific chemo-enzymatic strategies for this compound are not extensively detailed in the available literature, the principles can be applied.

The general strategy involves the chemical synthesis of a precursor molecule, which is then subjected to enzymatic modification. nih.gov Glycosyltransferases, such as those involved in this compound synthesis, are ideal candidates for these processes due to their specificity. nih.gov For instance, a chemically synthesized, modified oligosaccharide could serve as a substrate for 6-GT and IMT to generate novel this compound derivatives.

Furthermore, enzyme engineering and directed evolution can be employed to create mutant enzymes with altered substrate specificities or enhanced catalytic activities, opening up possibilities for the synthesis of a wider range of cyclic oligosaccharides. rsc.org The use of engineered glycoside-3-oxidases for the synthesis of rare sugars demonstrates the potential of such chemo-enzymatic systems. rsc.orgunl.pt

Optimization of Enzymatic Production Processes for this compound

The efficient synthesis of this compound on a large scale is achieved through enzymatic processes that require careful optimization of various reaction parameters. The primary industrial method involves the synergistic action of two key enzymes, 6-α-glucosyltransferase (6-GT) and α-isomaltosyltransferase (IMT), on a starch substrate. fao.org These enzymes are typically isolated from the bacterium Sporosarcina globispora. fao.org Maximizing the yield and purity of this compound necessitates a systematic approach to refining the conditions under which these enzymes operate. Key factors that are manipulated include substrate concentration, enzyme ratios, temperature, pH, and reaction duration.

Key Parameters in Enzymatic Production

The large-scale enzymatic production of this compound from liquefied starch is a multi-step process. fao.org It begins with the liquefaction of a food-grade starch, such as tapioca or corn starch, using a thermostable α-amylase. fao.org The subsequent and most crucial step is the conversion of the liquefied starch into this compound, which is catalyzed by the joint action of 6-GT and IMT. fao.org The optimization of this conversion is paramount for achieving a high yield.

An established industrial protocol specifies a set of baseline conditions for this reaction. fao.org These conditions, summarized in the table below, serve as a starting point for further optimization efforts aimed at enhancing productivity and reducing costs.

Table 1: Established Reaction Conditions for Enzymatic this compound Production

Parameter Value Source
Substrate Liquefied Starch (e.g., tapioca, corn) fao.org
Substrate Concentration Approx. 20% w/w fao.org
Enzymes 6-α-glucosyltransferase (6-GT) & α-isomaltosyltransferase (IMT) fao.org
Enzyme Source Sporosarcina globispora fao.org
Reaction Temperature Approx. 45°C fao.org
pH Neutral (Approx. 6.0) fao.org

| Reaction Time | 72 hours | fao.org |

Influence of Reaction Variables on Yield

The optimization process involves systematically adjusting individual parameters to observe their effect on the final product yield. The interplay between factors like temperature and pH is particularly crucial as enzyme activity is highly sensitive to these conditions.

Substrate Concentration: The initial concentration of liquefied starch is a critical factor. fao.org A concentration of approximately 20% w/w is commonly used. fao.org Higher concentrations could potentially increase the volumetric yield but may also lead to substrate inhibition or increased viscosity, hindering enzyme-substrate interaction.

Temperature: The reaction is typically carried out at a moderate temperature of around 45°C. fao.org This temperature represents a balance between maximizing the catalytic rate of the enzymes (6-GT and IMT) and ensuring their stability over the extended reaction period. fao.org Deviations from the optimal temperature can lead to reduced enzyme activity or denaturation.

pH: A neutral pH of approximately 6.0 is maintained during the reaction. fao.org This condition is vital for the optimal function and stability of the specific transferase enzymes sourced from S. globispora. fao.org

Reaction Time: A duration of 72 hours is specified for the enzymatic reaction, after which the enzymes are inactivated by heat treatment. fao.org This timeframe is determined by the point at which the reaction reaches a plateau, and further incubation does not significantly increase the yield of this compound.

The following table illustrates hypothetical research findings on how varying a single parameter, such as temperature, might influence the final yield of this compound, assuming all other conditions are held constant at their optimal values.

Table 2: Illustrative Research Findings on Temperature Optimization

Temperature (°C) Relative this compound Yield (%) Observation
35 75 Sub-optimal enzyme activity.
40 92 High enzyme activity and stability.
45 100 Optimal balance of enzyme activity and stability.
50 88 Slight decrease in yield, possibly due to reduced enzyme stability over time.

Following the primary conversion reaction, downstream processing is employed to purify the this compound. fao.org This involves the use of other enzymes, such as α-glucosidase, glucoamylase, and α-amylase, to break down residual higher oligosaccharides into smaller glucose units that can be more easily separated. fao.org The optimization of this purification stage is also essential for achieving the final high-purity crystalline product. fao.org

Structural Elucidation and Conformational Analysis of Cyclotetraglucose

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of cyclotetraglucose, offering detailed information about its atomic connectivity and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The structure of this compound and its derivatives can be elucidated through a combination of ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net For derivatives such as permethylated this compound, the simplicity of the ¹H NMR spectrum can confirm the complete methylation of all hydroxyl groups. researchgate.net

Advanced NMR techniques, such as the double-pulsed field-gradient spin-echo ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, have been employed for detailed structural characterization, particularly in identifying bound water molecules. nih.gov These studies revealed that specific protons of the this compound molecule, namely H-1', 2'-OH, H-3', and 4'-OH of the 3-O-glycosylated residue and H-1 of the 6-O-glycosylated residue, cross-relax with the protons of bound water molecules. nih.gov This indicates a close spatial relationship and is crucial for understanding the molecule's hydration shell.

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the structure of this compound and its derivatives. researchgate.net While simple mass spectrometry can confirm molecular mass, it cannot distinguish between isomers, which have identical masses. researchgate.net For isomer analysis, techniques such as the collision-induced decomposition method are utilized. researchgate.net

Furthermore, specialized MS techniques have been used to study the interaction of this compound derivatives with other molecules. researchgate.net For example, Fast Atom Bombardment (FAB) mass spectrometry has been used to evaluate the chiral discrimination abilities of permethylated this compound towards amino acid esters. researchgate.net This method measures the relative peak intensities of diastereomeric complex ions formed between the this compound host and isotopically labeled guest molecules. researchgate.net

X-ray Crystallographic Studies of this compound

X-ray crystallography provides precise, atomic-level detail of the three-dimensional structure of molecules in their crystalline state. anton-paar.compurdue.edu For the cyclic tetrasaccharide cyclo-[-->6)-α-D-Glcp-(1-->3)-α-D-Glcp-(1-->6)-α-D-Glcp-(1-->3)-α-D-Glcp-(1-->], single-crystal X-ray diffraction has yielded a detailed structural model. nih.govresearchgate.net

The structure is not perfectly symmetrical, a fact highlighted by the significant differences in the phi (φ) and psi (ψ) torsion angles of the two α-(1-->6) glycosidic linkages; there is a nearly 10-degree difference in φ and over a 20-degree difference in ψ. nih.gov The hydrogen bonding network is also asymmetric, featuring a single intramolecular hydrogen bond where the O-2 hydroxyl of glucose ring 1 acts as a donor to the O-2 oxygen of glucose ring 3. nih.gov

Table 1: Crystallographic Data for Cyclo-[-->6)-α-D-Glcp-(1-->3)-α-D-Glcp-(1-->6)-α-D-Glcp-(1-->3)-α-D-Glcp-(1-->] nih.govresearchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Cell Dimensions
a7.620(5) Å
b12.450(5) Å
c34.800(5) Å
Asymmetric Unit Contents1 Tetrasaccharide, 5 Water Molecules

Computational and Theoretical Modeling of this compound Structure

Computational modeling serves as a vital bridge between experimental data from different techniques, such as the solid-state structure from X-ray crystallography and the solution-state behavior observed by NMR. nih.govresearchgate.net Molecular dynamics (MD) simulations of this compound in explicit water have been particularly useful in rationalizing the discrepancies observed between the crystal structure and data obtained from NMR studies. researchgate.netnih.govresearchgate.net These simulations provide a dynamic picture of the molecule's behavior and interactions with its solvent environment.

Theoretical approaches, including quantum chemical calculations and molecular dynamics simulations, are also employed to analyze the molecular interaction mechanisms between cyclic oligosaccharides like this compound and various guest molecules. researchgate.net For instance, MD simulations can be used to investigate the formation of inclusion complexes and to understand the conformational changes that occur upon binding. mdpi.com

Analysis of Conformational Dynamics of this compound

The conformational dynamics of this compound are a key aspect of its structure. The X-ray crystal structure reveals a relatively rigid, plate-like shape that is not fully symmetrical. nih.govresearchgate.net This asymmetry is evident in the differing torsion angles of the two α-(1→6) linkages, which indicates conformational constraints within the macrocycle. nih.gov

Molecular dynamics simulations allow for the exploration of these conformational features in a solution environment. nih.govresearchgate.net These computational studies help to explain differences between the static picture provided by X-ray crystallography and the averaged structure observed in solution by NMR, suggesting that the molecule possesses a degree of flexibility and can adopt different conformations. nih.gov The presence of a single, specific intramolecular hydrogen bond in the crystal structure also points to a defined conformational preference that helps to stabilize the molecule's floor-like structure. nih.gov

Chemical Modification and Derivatization of Cyclotetraglucose

Synthesis and Characterization of Branched Cyclotetraglucose Species

The production of this compound, also known as cyclic nigerosylnigerose (CNN), from liquefied starch is a complex enzymatic process. During this synthesis, which primarily uses enzymes like 6-α-glucosyltransferase (6-GT) and α-isomaltosyltransferase (IMT) from sources such as Sporosarcina globispora, several carbohydrate by-products are formed. acs.orgfao.org The transglycosylation reactions catalyzed by these enzymes can lead to the formation of branched this compound derivatives. acs.org

Key branched species that have been identified as by-products include 4-O-α-D-glycopyranosyl-cyclotetraglucose and 3-O-α-isomaltosyl-cyclotetraglucose. acs.org These branched forms arise from the broad substrate specificity of the enzymes used. In the manufacturing of highly purified crystalline this compound, these branched derivatives are typically removed. This is often achieved by employing enzymes like α-glucosidase to debranch the molecules, followed by purification steps that separate the linear and branched oligosaccharide by-products. acs.orgfao.org However, in this compound syrup, these branched species remain as part of the final mixture. acs.org

Branched SpeciesFormation ProcessReference
4-O-α-D-glycopyranosyl-cyclotetraglucoseBy-product of enzymatic transglycosylation acs.org
3-O-α-isomaltosyl-cyclotetraglucoseBy-product of enzymatic transglycosylation acs.org
α-D-glucosylated derivatives of the cyclic tetrasaccharideFormed during enzymatic hydrolysis of alternan researchgate.net

Development of Functionalized this compound Analogues

The development of functionalized analogues of this compound involves targeted chemical modifications to introduce specific functionalities. These modifications are designed to alter the molecule's physical and chemical properties for specific applications. Research has demonstrated that the hydroxyl groups of this compound can be fully protected through reactions like acetylation (using acetic anhydride (B1165640) in pyridine) and methylation. researchgate.net This complete protection is a crucial step that enables further, more specific chemical manipulations.

One area of development is the creation of ester derivatives. Mono- and di-2-anthracenecarboxylic acid (AC) esters of this compound have been synthesized and isolated. acs.org This process involves creating a complex mixture and then separating the desired functionalized analogues, demonstrating that specific hydroxyl groups on the this compound ring can be targeted for esterification. acs.orgresearchgate.net Such modifications are pivotal for creating advanced materials where the this compound unit acts as a scaffold. acs.org Other modifications, such as those using octenyl succinic anhydride, are also noted in the broader context of modifying saccharides, suggesting potential pathways for functionalizing this compound. science.gov

Modification TypeReagents/MethodResulting AnalogueReference
AcetylationAcetic anhydride, pyridineFully acetylated this compound researchgate.net
Methylation-Fully methylated this compound researchgate.net
Esterification2-anthracenecarboxylic acid (AC)Mono- and di-AC esters of this compound acs.org

This compound-Based Polymeric Materials and Nanostructures

The unique structure of this compound makes it an attractive building block for the synthesis of novel polymeric materials and nanostructures. These materials leverage the cyclic nature of the core molecule to create complex three-dimensional networks and mechanically interlocked structures.

Synthesis of this compound Nanosponges

This compound nanosponges are hyper-cross-linked polymers that form a three-dimensional, nanoporous structure. rsc.org These materials are typically synthesized by reacting this compound with a suitable cross-linking agent. One established method involves reacting this compound with pyromellitic dianhydride in varying molar ratios (e.g., 1:2 and 1:4) to control the degree of cross-linking. rsc.org The resulting polymer is insoluble in water but can swell to form a gel-like phase, behaving as a "nanosponge". rsc.org Another approach uses carbonyldiimidazole (CDI) as a cross-linker. These nanosponges have demonstrated the ability to form inclusion complexes and encapsulate a variety of molecules.

MonomerCross-linkerResulting MaterialKey PropertyReference
This compound (CNN)Pyromellitic dianhydrideCNN-based polymer (Nanosponge)Swells in water to form a gel rsc.org
This compound (CNN)Carbonyldiimidazole (CDI)CNN-based Nanosponge (CNN-NS)Forms 3D polymer networkN/A

Characterization of this compound-Based Polyrotaxanes and Other Polymers

Polyrotaxanes are mechanically interlocked molecules consisting of cyclic compounds threaded onto a linear polymer chain, with bulky "stopper" groups at each end to prevent the rings from dethreading. While much of the research in this area has focused on cyclodextrins, the principles are applicable to this compound. nih.gov These structures are characterized by their unique "sliding-ring" effect, which can impart materials with enhanced properties like stretchability and toughness. nih.gov

The characterization of such complex polymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure and determine the number of threaded cyclic units. Gel Permeation Chromatography (GPC) is employed to determine the molar mass and dispersity of the polyrotaxanes. Further characterization can include techniques like Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) to confirm the successful synthesis and thermal stability of the polymers. fao.org The development of other glucose-based polymers, such as degradable poly(D-glucose carbonate)s, through methods like ring-opening polymerization, further highlights the versatility of sugar-based monomers in creating functional nanostructures.

Supramolecular Chemistry and Host Guest Interactions of Cyclotetraglucose

Fundamental Principles of Cyclotetraglucose Host-Guest Complexation

The formation of host-guest complexes between this compound and various guest molecules is primarily driven by non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the resulting supramolecular assembly. Key principles governing this complexation include:

Non-Covalent Interactions: The primary forces at play are van der Waals forces, hydrogen bonding, and hydrophobic interactions. numberanalytics.com The cavity of the this compound molecule provides a relatively nonpolar environment, which can favorably interact with hydrophobic portions of a guest molecule, driving the exclusion of water molecules from the cavity—a process that is entropically favorable. uni-wuppertal.de

Size and Shape Complementarity: A crucial factor for stable complex formation is the compatibility between the size and shape of the guest molecule and the this compound cavity. uni-wuppertal.delibretexts.org For effective binding, the guest molecule must fit snugly within the host's cavity to maximize intermolecular interactions. uni-wuppertal.de

Thermodynamics and Kinetics: The stability of the host-guest complex is quantified by the binding constant (K_a), which is the ratio of the association and dissociation rate constants. numberanalytics.com The Gibbs free energy change (ΔG) for complexation is determined by the enthalpy (ΔH) and entropy (ΔS) changes, where a negative ΔG indicates a spontaneous process. numberanalytics.com The displacement of "high-energy" water molecules from the hydrophobic cavity upon guest inclusion is a significant entropic driving force for complexation. uni-wuppertal.de

Host Preorganization: The relatively rigid structure of this compound, compared to more flexible linear oligosaccharides, minimizes the entropic penalty associated with conformational changes upon guest binding. libretexts.org This preorganized structure contributes to more efficient complexation.

The stability of these complexes is represented by the complex formation constant, which is the equilibrium constant for the association of the host and guest. uni-wuppertal.de

Table 1: Key Factors Influencing Host-Guest Complexation

FactorDescription
Host-Guest Interactions Non-covalent forces such as van der Waals, hydrogen bonds, and hydrophobic interactions stabilize the complex. numberanalytics.com
Size/Shape Complementarity The guest molecule must fit appropriately within the host cavity for optimal binding. uni-wuppertal.delibretexts.org
Solvent Effects The solvent can influence complex stability by competing for binding sites or altering the dielectric constant. numberanalytics.com
Thermodynamics The binding process is governed by changes in enthalpy and entropy, leading to a favorable Gibbs free energy change. numberanalytics.com

Mechanisms of Molecular Recognition by this compound

Molecular recognition is the process by which this compound selectively binds to specific guest molecules. mdpi.com This selectivity is a hallmark of supramolecular chemistry and is governed by a combination of factors that dictate the strength and specificity of the interaction.

The primary mechanism of molecular recognition by this compound involves the precise matching of the guest's size, shape, and chemical properties with the host's cavity. The interior of the this compound cavity is relatively hydrophobic, making it an ideal binding site for nonpolar molecules or the nonpolar regions of amphiphilic molecules. nih.gov The hydroxyl groups on the exterior of the this compound molecule contribute to its water solubility and can also participate in hydrogen bonding with suitable guest molecules. nih.gov

The process of molecular recognition can be conceptualized through models such as "induced fit," where the host molecule may undergo minor conformational changes to better accommodate the guest, and "conformation selection," where the guest binds to a pre-existing, favorable conformation of the host. mdpi.com The specificity of binding is determined by the sum of all intermolecular interactions between the host and guest. nju.edu.cn

Encapsulation and Controlled Release Applications of this compound Complexes

The ability of this compound to encapsulate guest molecules within its cavity has led to research into its potential applications in controlled release systems. Encapsulation can protect the guest molecule from the surrounding environment, enhance its stability, and allow for its release to be triggered by specific stimuli. nih.govmdpi.com

The loading of a guest molecule into the this compound cavity is typically achieved by mixing the two components in a suitable solvent, often water. uni-wuppertal.de The formation of the inclusion complex is an equilibrium process. The efficiency of encapsulation depends on factors such as the binding affinity between the host and guest, their relative concentrations, and the presence of competing molecules. mdpi.com

The release of the guest molecule can be triggered by various external stimuli that disrupt the host-guest equilibrium. researchgate.netrsc.org These can include changes in temperature, pH, or the presence of a competitive guest molecule that has a higher affinity for the this compound cavity. For instance, increasing the temperature can decrease the stability of the complex, leading to the release of the guest. nih.gov Similarly, a change in pH can alter the ionization state of the host or guest, affecting their interaction. rsc.org This controlled release mechanism makes this compound a promising candidate for the delivery of various substances. core.ac.uk

This compound has been investigated as a carrier for a variety of non-pharmaceutical substances, leveraging its encapsulation capabilities to improve stability, solubility, and control the release of active ingredients. fao.orgwho.int

One area of application is in the food industry, where this compound can be used as a carrier for flavors and vitamins. who.int Encapsulation can protect these sensitive compounds from degradation due to factors like light, heat, and oxidation, thereby extending the shelf life of food products. nih.gov The World Health Organization has evaluated this compound for use as a carrier. who.int

In agriculture, encapsulation technology is used for the controlled release of pesticides and herbicides. mdpi.comchalmers.se While specific studies on this compound for this purpose are not detailed in the provided context, the principles of encapsulation for controlled release are relevant. For example, the encapsulation of the pesticide emamectin (B195283) benzoate (B1203000) in polylactic acid microspheres demonstrated sustained release and improved efficacy. mdpi.com Similarly, the encapsulation of herbicides can reduce environmental pollution by enabling long-term delivery. mdpi.com

Furthermore, this compound and its derivatives have been explored for their potential in gas storage. For instance, cyclic nigerosyl-1,6-nigerose (CNN), another name for this compound, has been studied for its ability to encapsulate and store oxygen. nih.govnih.gov This suggests potential applications in various fields requiring the controlled delivery of gases.

Table 2: Research Findings on this compound as a Carrier

Application AreaGuest Substance TypePotential Benefits of Encapsulation
Food Industry Flavors, Vitamins who.intEnhanced stability, protection from degradation, extended shelf life. nih.gov
Agriculture Pesticides, Herbicides mdpi.comchalmers.seControlled release, reduced environmental impact, prolonged efficacy. mdpi.commdpi.com
Gas Storage Oxygen nih.govnih.govStorage and controlled release of gases. nih.gov

Self-Assembly of this compound and its Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.com While individual cyclodextrin (B1172386) molecules can form aggregates in aqueous solutions, especially upon complex formation with a guest, the self-assembly of this compound and its derivatives can lead to more complex supramolecular structures. nih.gov

The self-assembly of cyclodextrin-based systems is often driven by the formation of inclusion complexes, which then aggregate into larger structures. nih.gov This aggregation is influenced by factors such as the concentration of the cyclodextrin and the guest molecule, as well as the nature of the solvent. The resulting self-assembled structures can range from nanoparticles to larger microparticles. nih.gov These assemblies can exhibit unique properties and have potential applications in areas like drug delivery and materials science.

This compound in Hybrid Supramolecular Systems

Hybrid supramolecular systems involve the combination of different molecular components, such as polymers and cyclodextrins, to create materials with novel properties and functionalities. nih.govmarchesanlab.comrsc.org this compound can be incorporated into such systems to impart its host-guest binding capabilities.

For example, cyclodextrins have been used to create hybrid systems with polymers, forming hydrogels or nanoparticles. nih.govd-nb.info These materials can exhibit stimuli-responsive behavior, where the release of an encapsulated guest is triggered by changes in the environment. nih.gov In one example, a hybrid supramolecular nanomedicine was developed using β-cyclodextrin and iron-carboxylate coordination for synergistic cancer therapy. nih.gov Another approach involves tethering pH- and thermo-responsive polymers to metal-organic frameworks (MOFs) to control the release of guest molecules. rsc.org

The integration of this compound into hybrid supramolecular systems opens up possibilities for creating advanced materials with tailored properties for a wide range of applications, from targeted drug delivery to smart materials. rsc.orgmdpi.com

Biorelevant Interactions and Functional Investigations of Cyclotetraglucose

Interaction with Biological Macromolecules and Enzymes

Cyclotetraglucose, also referred to as cyclic nigerosyl-1,6-nigerose (CNN), has demonstrated the ability to directly interact with enzymes, leading to the inhibition of their activity. proquest.comnih.gov This interaction is a key aspect of its bioactivity, distinguishing it from being merely an inert carrier molecule.

Research has shown that this compound can directly influence enzymatic processes. For instance, in studies involving B16 melanoma cells, this compound was observed to cause a dose-dependent reduction in melanin (B1238610) synthesis. nih.gov This effect was partly attributed to a direct, albeit slight, reduction of tyrosinase activity. nih.gov Furthermore, it moderately decreased the expression of the enzyme. nih.gov

While the broader interactions with other biological macromolecules are still an emerging area of research, the specific inhibitory effect on certain enzymes highlights a direct functional role at the molecular level. proquest.comnih.gov

Table 1: Documented Enzyme Interactions of this compound

EnzymeResearch ContextObserved Effect
TyrosinaseIn vitro study on B16 melanoma cellsSlight direct reduction of enzyme activity and moderate decrease in enzyme expression. nih.gov

Exploration of this compound as a Carrier for Specific Nutritive Components

This compound has been identified as a functional carbohydrate with the potential to act as a carrier for certain nutritive substances. fao.org This application is similar to other carbohydrates like starch and maltodextrin, which are used to encapsulate or carry flavors and nutrients. fao.org Research indicates that this compound is particularly well-suited as a carrier for certain polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), as well as some vitamins. fao.org

Beyond its carrier function, studies suggest this compound can enhance the absorption of essential minerals. A patented study conducted on rats demonstrated that dietary supplementation with this compound led to a dose-related increase in the absorption rates of several key minerals. nih.gov

Table 2: Effect of this compound on Mineral Absorption in Rats

MineralObservation
CalciumDose-related increase in absorption rate. nih.gov
MagnesiumDose-related increase in absorption rate. nih.gov
PhosphorusDose-related increase in absorption rate. nih.gov
IronDose-related increase in absorption rate. nih.gov

Research into Immunological Modulatory Properties of this compound

Investigations into the bioactivity of this compound have revealed its capacity to act as an immunological modulator. proquest.comnih.gov Dietary supplementation with this cyclic oligosaccharide has been shown to influence key components of the immune system, particularly within the gut-associated lymphoid tissue.

A significant finding from studies in mice is the ability of this compound to increase the production of Immunoglobulin A (IgA). proquest.comnih.gov IgA is a critical antibody that plays a crucial role in the immune function of mucous membranes. The same research also noted that this compound supplementation affected the levels of specific cytokines in Peyer's patch cells, which are important sites for initiating immune responses in the intestine. proquest.com Specifically, levels of Interleukin-6 (IL-6) and Transforming growth factor-beta (TGF-β) were impacted. proquest.com These findings suggest that this compound can act as a prebiotic, stimulating immune responses. proquest.comnih.gov

Table 3: Summary of Observed Immunomodulatory Effects of this compound in Mice

Immune ComponentSite of ActionObserved Effect
Immunoglobulin A (IgA)GeneralIncreased production. proquest.comnih.gov
Interleukin-6 (IL-6)Peyer's patch cellsAffected levels. proquest.com
Transforming growth factor-beta (TGF-β)Peyer's patch cellsAffected levels. proquest.com

Advanced Analytical Methodologies in Cyclotetraglucose Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. drawellanalytical.com For cyclic oligosaccharides like cyclotetraglucose, liquid and gas chromatography are the primary methods employed, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally unstable compounds like this compound. nih.gov This technique separates components in a liquid sample by passing them through a column packed with a stationary phase, using a high-pressure liquid mobile phase. drawellanalytical.comumass.edu The separation is based on the differential interactions of the analyte with the stationary and mobile phases. nih.gov

For cyclic oligosaccharides, reversed-phase columns, such as C18, are commonly used. arikesi.or.idacs.orgresearchgate.net The separation can be influenced by the mobile phase composition (often a mixture of water and a less polar organic solvent like acetonitrile), pH, and temperature. arikesi.or.idacs.org Detection is frequently accomplished using refractive index (RI) detectors, which are sensitive to changes in the bulk solution's properties, or evaporative light scattering detectors (ELSD). nih.gov When coupled with mass spectrometry (HPLC-MS), it allows for highly sensitive and specific quantification and characterization of this compound and its derivatives. nih.govacs.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning of analyte between a liquid mobile phase and a solid stationary phase. nih.govumass.edu Partitioning of volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. thermofisher.com
Sample Volatility Suitable for non-volatile and thermally labile compounds. nih.gov Requires volatile and thermally stable compounds. thermofisher.com
Derivatization Generally not required. Mandatory for non-volatile sugars to increase volatility and thermal stability. thermofisher.comrestek.com
Typical Columns Reversed-phase (e.g., C18), HILIC. arikesi.or.idacs.org Capillary columns with various stationary phases (e.g., Rtx-225). restek.com
Common Detectors Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS). nih.govarikesi.or.id Flame Ionization Detector (FID), Mass Spectrometry (MS). thermofisher.com
Primary Application Quantification, purity analysis, and separation of native this compound. arikesi.or.id Structural analysis and quantification of derivatized this compound. restek.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com Because carbohydrates like this compound are non-volatile and polar, they cannot be directly analyzed by GC. restek.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the polar hydroxyl groups into less polar, more volatile functional groups. thermofisher.comrestek.com

Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents) or acetylation to form alditol acetates. restek.com These reactions decrease the polarity of the sugar and make it sufficiently volatile for GC analysis. thermofisher.com Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. When coupled with a mass spectrometer (GC-MS), this method provides detailed structural information and allows for highly sensitive quantification of the derivatized this compound. thermofisher.commdpi.comjfda-online.com This is particularly useful for identifying and quantifying this compound in complex biological matrices.

Spectrophotometric and Colorimetric Assays for this compound (e.g., Anthrone-sulfuric acid method)

Spectrophotometric and colorimetric assays are widely used for the quantitative determination of total carbohydrates. umass.edumicrobenotes.com These methods are based on the principle that a substance's concentration is proportional to the amount of light it absorbs at a specific wavelength. researchgate.net

A classic example is the Anthrone-sulfuric acid method . In this assay, concentrated sulfuric acid first hydrolyzes the glycosidic bonds of the this compound to yield monosaccharides (glucose). microbenotes.comiitg.ac.in The acid then dehydrates the glucose units to form hydroxymethylfurfural. microbenotes.com This intermediate then condenses with the anthrone (B1665570) reagent to produce a characteristic blue-green colored complex. umass.edumicrobenotes.comiitg.ac.in The intensity of the color, which is directly proportional to the carbohydrate concentration, is measured using a spectrophotometer, typically at a wavelength of 620 nm. umass.eduiitg.ac.in This method is robust and convenient for quantifying total this compound content in a sample. microbenotes.com

Advanced Spectroscopic and Elemental Analysis Techniques for this compound (e.g., AAS/ICP-AES)

Advanced spectroscopic techniques are employed for the elemental analysis of samples, which can be critical for quality control and purity assessment of this compound. These methods determine the elemental composition of a sample, particularly for detecting trace metals. drawellanalytical.comnih.gov

Two prominent techniques are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).

Atomic Absorption Spectroscopy (AAS) : This technique measures the absorption of light by free atoms in a gaseous state. It is highly effective for quantifying individual elements at low concentrations.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) : This method uses a high-temperature plasma to excite atoms, causing them to emit light at element-specific wavelengths. drawellanalytical.com ICP-AES is known for its high sensitivity, speed, and ability to measure multiple elements simultaneously. drawellanalytical.commdpi.com

In the context of this compound research, these techniques are not used to analyze the carbohydrate structure itself but to quantify elemental contaminants that may be present from the manufacturing process or to analyze samples where this compound may be complexed with metal ions. Sample preparation typically involves wet digestion with strong acids, such as nitric acid, to break down the organic matrix before analysis. mdpi.com

Table 2: Comparison of Elemental Analysis Techniques

Feature Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
Principle Measures absorption of light by ground-state atoms. Measures light emitted from excited atoms in a plasma. drawellanalytical.com
Analysis Capability Typically measures one element at a time. Simultaneous multi-element analysis. drawellanalytical.commdpi.com
Sensitivity Good, often in the parts-per-million (ppm) range. Excellent, capable of reaching parts-per-billion (ppb) levels. mdpi.com
Matrix Interference Can be prone to chemical and spectral interferences. Reduced chemical interference due to high plasma temperature. nih.gov
Application Quantification of specific, known metal contaminants. Comprehensive screening for a wide range of elemental impurities. nih.govmdpi.com

Microplate-Based Analytical Methods for High-Throughput this compound Screening

High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is essential in areas like drug discovery and enzyme engineering. nih.gov Microplate-based methods adapt standard analytical assays, such as colorimetric or fluorescence assays, to a miniaturized format (e.g., 96- or 384-well plates). bmglabtech.com

For this compound research, HTS can be used to screen libraries of enzymes for their ability to produce or modify the cyclic oligosaccharide. For instance, a colorimetric assay like the anthrone method could be adapted to a microplate format to quickly assess the yield of this compound from different enzymatic reactions. bmglabtech.com The absorbance in each well is read by a microplate reader, enabling the parallel analysis of hundreds or thousands of samples. bmglabtech.com This approach dramatically accelerates the pace of research by enabling the rapid identification of optimal conditions or promising enzyme variants for this compound synthesis. bmglabtech.comdrugtargetreview.com

Emerging Research Directions and Future Academic Perspectives for Cyclotetraglucose

Integration of Cyclotetraglucose in Advanced Materials Science and Engineering

The distinct characteristics of this compound make it a promising candidate for the development of advanced materials. Its integration into materials science and engineering is an expanding area of research with potential applications in nanotechnology and polymer science. ontosight.airesearchgate.net

Polysaccharides are increasingly utilized in nanotechnology due to their safety, non-toxicity, hydrophilicity, and biodegradability. researchgate.net this compound, with its cyclic structure and available hydroxyl groups, can be chemically modified to create novel nanomaterials. mdpi.com For instance, this compound-based nanosponges have been investigated for their capacity to encapsulate and store gases like oxygen. mdpi.comunito.it These nanosponges, formed by cross-linking the this compound molecules, create a nanoporous matrix that can entrap various molecules. mdpi.com

In polymer science, the incorporation of this compound can lead to the development of new polymers with enhanced properties. springer.com The rigid and bulky nature of the this compound unit can be exploited to create polymers with high glass transition temperatures. advancedsciencenews.com Furthermore, the ability of this compound to form inclusion complexes can be utilized to create supramolecular polymers and materials with stimuli-responsive properties. supramolecularevans.com Research in this area is focused on synthesizing and characterizing these new materials to understand their structure-property relationships.

Role of Computational Chemistry and In Silico Design in this compound Research

Computational chemistry and in silico design are becoming indispensable tools in the study of this compound and its derivatives. researchgate.net Molecular dynamics (MD) simulations, in particular, provide valuable insights into the structure, dynamics, and interaction of this compound with other molecules at an atomic level. mdpi.comnih.govnih.gov

These computational methods allow researchers to:

Predict the three-dimensional structure of this compound and its derivatives.

Simulate the formation of inclusion complexes with guest molecules. researchgate.net

Investigate the stability and thermodynamics of these complexes.

Design new this compound-based hosts with tailored properties for specific applications.

MD simulations have been successfully applied to study the behavior of other cyclic oligosaccharides like cyclodextrins, providing a framework for similar investigations into this compound. mdpi.comnih.gov By understanding the intermolecular forces that govern host-guest interactions, such as van der Waals forces and hydrogen bonding, computational models can guide the rational design of novel this compound-based systems for applications in drug delivery, catalysis, and sensing. supramolecularevans.commdpi.com

Comparative Supramolecular Studies with Other Cyclic Oligosaccharides

The supramolecular chemistry of this compound is a key area of research, often involving comparative studies with other well-known cyclic oligosaccharides, particularly cyclodextrins. supramolecularevans.comuclouvain.be Supramolecular chemistry focuses on the non-covalent interactions that govern the formation of complex assemblies. supramolecularevans.com

Cyclodextrins are torus-shaped molecules composed of α-(1,4)-linked glucose units, and their ability to form inclusion complexes has been extensively studied. nih.govnih.gov Comparative studies aim to understand the differences and similarities in the host-guest chemistry of this compound and cyclodextrins. These studies often involve investigating:

Binding affinities and specificities: Determining which guest molecules bind most strongly and selectively to the cavities of each type of cyclic oligosaccharide.

Thermodynamics of complexation: Analyzing the enthalpic and entropic contributions to the binding process.

Structural differences: Comparing the size, shape, and flexibility of the cavities, which influence their inclusion capabilities. mdpi.com

Such comparative analyses are crucial for identifying the unique advantages of this compound and for selecting the most appropriate host for a specific application. researchgate.net

Novel Applications of this compound in Chemical Biology

The unique properties of this compound are being explored for various applications in chemical biology, a field that uses chemical techniques to study and manipulate biological systems. ontosight.ai

One of the most promising areas is in drug delivery . researchgate.netnih.gov Similar to cyclodextrins, this compound can encapsulate drug molecules within its cavity, potentially leading to:

Increased drug solubility and bioavailability. nih.gov

Enhanced drug stability. nih.gov

Controlled or targeted drug release. nih.gov

Furthermore, this compound is being investigated for its interactions with biological macromolecules like proteins. proquest.com It has been suggested that this compound could act as a chaperone, influencing protein folding and preventing aggregation, which is implicated in several diseases. proquest.com The ability to interact with specific amino acid residues on a protein's surface opens up possibilities for modulating protein function. proquest.com

Environmental and Sustainability Aspects of this compound Production and Use

As with any chemical compound, the environmental and sustainability aspects of this compound production and use are important considerations. susinchain.euwiley.com

The production of this compound typically involves enzymatic processes using starch as a raw material. fao.org The use of biocatalysts is generally considered a more environmentally friendly approach compared to traditional chemical synthesis. researchgate.netwisc.edumdpi.comchemrxiv.orgzhaw.ch Research in this area focuses on:

Optimizing the enzymatic production process to improve yields and reduce waste.

Utilizing sustainable and renewable sources of starch.

Developing more efficient and recyclable enzyme systems. iith.ac.in

Interactive Data Table: Comparison of Cyclic Oligosaccharides

FeatureThis compoundα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucose Units 4678
Linkage Type Alternating α(1→3) and α(1→6) fao.orgα(1→4) nih.govα(1→4) nih.govα(1→4) nih.gov
Cavity Shape More flexible/asymmetric researchgate.netTorus nih.govTorus nih.govTorus nih.gov
Natural Occurrence Sake lees, Saccharomyces cerevisiae mdpi.comStarch degradation product nih.govStarch degradation product nih.govStarch degradation product nih.gov
Primary Production Method Enzymatic (e.g., from Sporosarcina globispora) fao.orgEnzymatic (CGTase) nih.govEnzymatic (CGTase) nih.govEnzymatic (CGTase) nih.gov

Q & A

Q. How can Cyclotetraglucose be reliably identified and quantified in complex mixtures?

this compound is most accurately identified and quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. Key parameters include:

  • Column : Strong acidic cation exchange resin (200–400 mm length, 8–10 mm diameter) .
  • Mobile phase : Water at 80°C .
  • Retention time : ~62 minutes for this compound, with resolution ≥1.0 from glucose . System suitability tests with glucose and this compound standards are critical to validate specificity .

Q. What purity criteria are established for this compound in food additive applications?

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies:

  • Total aerobic plate count : ≤300 CFU/g.
  • Lead content : ≤1 mg/kg.
  • Water content : ≤10% for spray-dried solids . These criteria ensure safety and consistency for research applications.

Q. How is this compound synthesized enzymatically?

this compound is produced via enzymatic action on hydrolyzed starch using:

  • 6-glucosyltransferase (6-GT) and isomaltosyltransferase (IMT) from Sporosarcina globispora.
  • Cyclodextrin glucosyltransferase from Bacillus stearothermophilus . Researchers must verify the absence of pathogenicity and toxigenicity in bacterial strains used for enzyme production .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound dietary exposure data?

Earlier JECFA dietary exposure estimates were based on outdated production poundage data. To address this:

  • Conduct exposure assessments using specific food-type consumption data and updated use levels.
  • Include newer applications (e.g., edible casings or heat-treated meats) in exposure models . Statistical tools like Monte Carlo simulations may improve accuracy .

Q. What methodological gaps exist in characterizing this compound syrup components?

JECFA identifies unresolved issues:

  • Unidentified saccharides : Develop advanced chromatographic or mass spectrometry methods to profile minor components.
  • Total saccharide content : Validate test methods (e.g., gravimetric analysis) for regulatory compliance . Collaborative studies across labs are recommended to standardize protocols .

Q. How can enzyme activity be optimized for scalable this compound production?

  • Experimental design : Use response surface methodology (RSM) to optimize pH, temperature, and substrate ratios.
  • Data analysis : Monitor enzyme kinetics (e.g., Michaelis-Menten constants) and stability under industrial conditions.
  • Validation : Compare yields against JECFA’s tentative specifications (30–40% this compound in syrup) .

Q. What toxicological study designs are required to address this compound safety concerns?

JECFA mandates:

  • Subchronic toxicity studies : 90-day rodent trials with dose-response analysis.
  • Pharmacological profiling : Assess effects on glucose metabolism and gut microbiota . Use OECD guidelines for experimental rigor and reproducibility .

Methodological Challenges and Solutions

Q. How can researchers ensure specificity in this compound assays?

  • System suitability tests : Co-inject glucose and this compound standards to confirm baseline resolution (≥1.0) .
  • Cross-validation : Pair HPLC with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What statistical approaches are suitable for analyzing this compound stability data?

  • Accelerated stability studies : Use Arrhenius modeling to predict shelf life under varying temperatures.
  • Multivariate analysis : Identify degradation pathways via principal component analysis (PCA) .

Q. How to design a longitudinal study on this compound’s metabolic impact?

  • Population : Select cohorts with controlled dietary intake (e.g., diabetic vs. non-diabetic groups).
  • Outcomes : Track biomarkers like HbA1c and insulin sensitivity over 6–12 months.
  • Ethical considerations : Ensure informed consent and IRB approval .

Tables for Key Parameters

Parameter Specification Reference
HPLC Retention Time62 ± 2 minutes
This compound Purity30–40% (anhydrous basis)
Microbial Limits (CFU/g)≤300 aerobic; ≤100 yeast/mould
Lead Contamination≤1 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.